molecular formula C10H12N6 B1626939 1-(3-Cyanopropyl)-3-methylimidazolium dicyanamide CAS No. 879866-74-7

1-(3-Cyanopropyl)-3-methylimidazolium dicyanamide

Cat. No. B1626939
M. Wt: 216.24 g/mol
InChI Key: GPLYXNDEHINOHN-UHFFFAOYSA-N
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Description

1-(3-Cyanopropyl)-3-methylimidazolium dicyanamide (CMPIMDCA) is an ionic liquid that has gained significant attention in recent years due to its unique physicochemical properties. This compound is also known as a task-specific ionic liquid (TSIL) that can be tailored to a wide range of applications. In

Scientific Research Applications

Low Viscosity Ionic Liquids

1-(3-Cyanopropyl)-3-methylimidazolium dicyanamide is part of a family of low melting compounds, most of which are liquid at room temperature, water-miscible, and have low viscosity, e.g., η = 21 cP for 1-ethyl-3-methylimidazolium dicyanamide. This property is significant for various applications in chemical processes where low viscosity fluids are desirable for better handling and processing (Macfarlane et al., 2001).

Corrosion Inhibition

Studies have shown that 1-ethyl-3-methylimidazolium dicyanamide acts as an efficient inhibitor against mild steel corrosion in acidic environments. This property is crucial in protecting metal surfaces in various industrial applications, highlighting the potential of this compound in corrosion protection technologies (Tüken et al., 2012).

Vapor-Liquid Equilibria

Research on the vapor-liquid equilibria of imidazolium ionic liquids, including those with cyano-containing anions, provides insights into their interactions with solvents like water and ethanol. Understanding these interactions is critical for applications in solvent extraction processes and in designing systems for chemical separation (Khan et al., 2015).

Electro-Fenton Treatment

The removal of imidazolium-based ionic liquids from water through heterogeneous electro-Fenton treatment has been studied, demonstrating high degradation yields. Such treatments are significant for environmental remediation and waste management, where the removal of harmful ionic compounds from water is crucial (Bocos et al., 2016).

Structural and Dynamical Interplay

Studies on the structural and dynamical interactions of cyano-based ionic liquids, including 1-ethyl-3-methylimidazolium dicyanamide, provide valuable information for the design of electrolytes in various applications. The findings help in understanding the molecular interactions that influence properties like viscosity, which are important in electrolyte applications (Weber & Kirchner, 2016).

Solute Interactions

Investigations into the interactions between organic solutes and ionic liquids, such as 1-(3-cyanopropyl)-3-methylimidazolium dicyanamide, provide insights into the relative strength and nature of molecular interactions. This knowledge is important for understanding solvation phenomena and for applications in chemical synthesis and extraction processes (Paduszyński & Królikowski, 2017).

Polymerization Initiators

Research on the interaction of 1-ethyl-3-methylimidazolium-based ionic liquids with epoxy resins suggests their potential as initiators in polymerization processes. Understanding these interactions is crucial for the development of new materials and coatings (Binks et al., 2018).

properties

IUPAC Name

cyanoiminomethylideneazanide;4-(3-methylimidazol-3-ium-1-yl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N3.C2N3/c1-10-6-7-11(8-10)5-3-2-4-9;3-1-5-2-4/h6-8H,2-3,5H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLYXNDEHINOHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CCCC#N.C(=[N-])=NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584961
Record name 1-(3-Cyanopropyl)-3-methyl-1H-imidazol-3-ium [(cyanoimino)methylidene]azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyanopropyl)-3-methylimidazolium dicyanamide

CAS RN

879866-74-7
Record name 1-(3-Cyanopropyl)-3-methyl-1H-imidazol-3-ium [(cyanoimino)methylidene]azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 879866-74-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
DM Drab, M Smiglak, JL Shamshina… - New Journal of …, 2011 - pubs.rsc.org
The synthesis of 10 N-alkyl-N-cyanoalkyl-functionalized imidazolium (N-methyl- and N-butyl-N-((CH2)nCN)imidazolium; n = 1–4) nitrate and 11 N-alkyl-N-cyanoalkyl-functionalized …
Number of citations: 32 pubs.rsc.org
L Moura, W Darwich, CC Santini… - Chemical Engineering …, 2015 - Elsevier
The density, viscosity and absorption of ethane and ethylene were determined experimentally, as a function of temperature and at atmospheric pressure, in different imidazolium-based …
Number of citations: 52 www.sciencedirect.com
AL Revelli, F Mutelet, JN Jaubert… - Journal of Chemical & …, 2010 - ACS Publications
Activity coefficients of 52 organic compounds in four ionic liquids (ILs), 1,3-dimethoxyimidazolium bis((trifluoromethyl)sulfonyl)imide, 1-(methylethylether)-3-methylimidazolium bis((…
Number of citations: 101 pubs.acs.org
M Karpińska, M Wlazło, M Zawadzki… - The Journal of Chemical …, 2018 - Elsevier
The activity coefficients γ 13 ∞ at infinite dilution for 64 solutes were determined in the 1-(3-hydroxypropyl)-3-methylimidazolium dicyanamide, [N-C 3 OHMIM][DCA] and 58 solutes in (3-…
Number of citations: 18 www.sciencedirect.com
M Babucci, CY Fang, JE Perez-Aguilar, AS Hoffman… - Chemical …, 2019 - pubs.rsc.org
Single-site Ir(CO)2 complexes bonded to high-surface-area metal oxide supports, SiO2, TiO2, Fe2O3, CeO2, MgO, and La2O3, were synthesized by chemisorption of Ir(CO)2(acac) (…
Number of citations: 37 pubs.rsc.org
HS Kim, YH Kim, KC Roh, KB Kim - Nano Research, 2016 - Springer
Sandwich-type ordered mesoporous carbon/graphene nanocomposites were successfully synthesized using 2D ordered mesoporous silica/graphene nanocomposites as the hard …
Number of citations: 20 link.springer.com
K Paduszyński, M Królikowski - Journal of Molecular Liquids, 2017 - Elsevier
New measurements on infinite dilution activity coefficients (γ ∞ ) of 48 molecular solutes (including: alkanes, alkenes, alkynes, aromatics, ethers, alcohols, ketones, pyridine, thiophene, …
Number of citations: 8 www.sciencedirect.com
F Mutelet, GA Baker, S Ravula, E Qian… - … and Chemistry of …, 2019 - Taylor & Francis
Inverse gas chromatography was used to measure infinite dilution activity coefficients and gas-to-liquid partition coefficients for 48 organic solute probes in either 1-sec-butyl-3-…
Number of citations: 28 www.tandfonline.com
K Paduszyński, M Okuniewski, U Domańska - Fluid Phase Equilibria, 2015 - Elsevier
Solid–liquid equilibrium (SLE) phase diagrams of binary systems composed of dicyanamide ionic liquid and sugar alcohols (meso-erythritol, xylitol and D-sorbitol) are presented. The …
Number of citations: 17 www.sciencedirect.com
Q Zhang, D Liu, Q Li, X Zhang… - Journal of Chemical & …, 2018 - ACS Publications
In this work, a novel binary mixture system containing the ionic liquid (IL) 1-cyanopropyl-3-methylimidazolium tetrafluoroborate ([PCNmim][BF 4 ]) and acetonitrile (AN) was prepared. …
Number of citations: 17 pubs.acs.org

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